molecular formula C7H5FO3 B1269128 2-Fluoro-3-hydroxybenzoic acid CAS No. 91658-92-3

2-Fluoro-3-hydroxybenzoic acid

Cat. No. B1269128
CAS RN: 91658-92-3
M. Wt: 156.11 g/mol
InChI Key: VKSRITXZTWTEEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-3-hydroxybenzoic acid and related compounds involves multiple steps including bromination, hydrolysis, diazotization, and deamination. Zhou Peng-peng et al. (2013) synthesized 3-Bromo-2-fluorobenzoic acid with a high yield and purity through a process suitable for industrial-scale production (Zhou Peng-peng, 2013). This synthesis route highlights the potential for synthesizing similar compounds, including 2-Fluoro-3-hydroxybenzoic acid, through efficient and scalable methods.

Scientific Research Applications

Metabolism and Environmental Microbiology

  • Microbial Metabolism : 2-Fluoro-3-hydroxybenzoic acid and its related compounds are investigated in microbial metabolism. In a study on Syntrophus aciditrophicus, a strictly anaerobic bacterium, transformations of fluorobenzoate isomers and hydroxybenzoates were analyzed. This research provides insights into the metabolism of aromatic acids by microbes, demonstrating how these compounds are processed in environmental settings (Mouttaki, Nanny, & McInerney, 2008).

Biodegradation and Environmental Impact

  • Fluorobenzoate Biodegradation : A study focusing on Sphingomonas sp. HB-1, a bacterium that can degrade 3-fluorobenzoate, provides insights into the biodegradation of fluorobenzoates. This research is significant for understanding the environmental impact and breakdown of such compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Chemical Synthesis and Modifications

  • Chemical Synthesis : Research on the chemical synthesis and modifications of fluorobenzoic acid derivatives, including 2-fluoro-3-hydroxybenzoic acid, is significant for developing new chemical compounds. These studies contribute to the creation of novel materials and pharmaceuticals (Umezu, Tabuchi, & Kimura, 2003).

Fluorescence and Photodegradation Studies

  • Fluorometric Assays : Fluorometric methods to evaluate hydroxyl radical prevention capacity using compounds like 2-fluoro-3-hydroxybenzoic acid have been developed. These methods are crucial in biochemical research, particularly in antioxidant activity studies (Ou et al., 2002).
  • Photodegradation : The study of photodegradation of compounds like parabens, which are structurally similar to 2-fluoro-3-hydroxybenzoic acid, provides insights into the environmental fate of these compounds. Understanding how these substances degrade under light exposure is crucial for assessing their environmental impact (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Biochemical Applications

  • Biochemical Studies : Research on the interaction of compounds like 2-fluoro-3-hydroxybenzoic acid with enzymes and biochemical pathways provides valuable information for the development of pharmaceuticals and therapeutic agents. Studies on enzyme interactions and substrate specificity contribute to a better understanding of biochemical processes (Michalover, Ribbons, & Hughes, 1973).

Safety and Hazards

2-Fluoro-3-hydroxybenzoic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Relevant Papers Relevant papers related to 2-Fluoro-3-hydroxybenzoic acid can be found at Sigma-Aldrich .

properties

IUPAC Name

2-fluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSRITXZTWTEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343979
Record name 2-Fluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-hydroxybenzoic acid

CAS RN

91658-92-3
Record name 2-Fluoro-3-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91658-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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